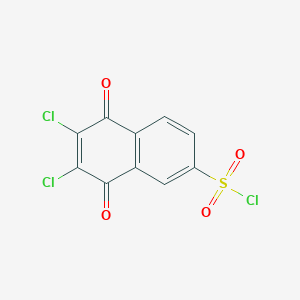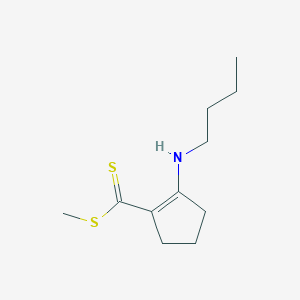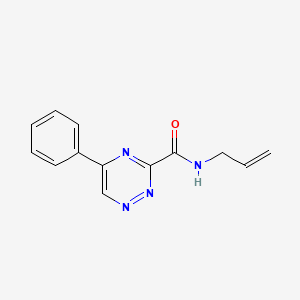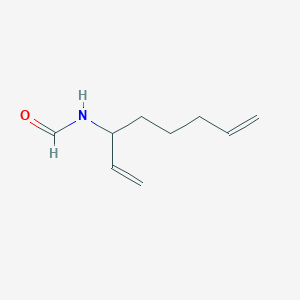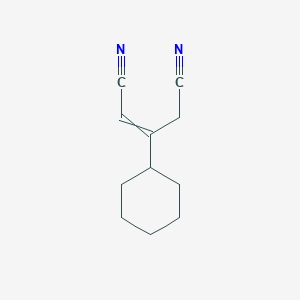
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone is a chemical compound that features a unique structure combining an oxazole ring and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Oxazol-5-yl)(piperidin-1-yl)methanone typically involves the reaction of an oxazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the methanone linkage between the oxazole and piperidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The oxazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the oxazole or piperidine rings .
Aplicaciones Científicas De Investigación
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1,2-Oxazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
(1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride: This compound features a benzo[d]oxazole ring instead of an oxazole ring, which can result in different biological activities and properties.
1,2-oxazol-5-yl(piperidin-1-yl)methanone: This is a closely related compound with similar structural features and applications.
Uniqueness
(1,2-Oxazol-5-yl)(piperidin-1-yl)methanone is unique due to its specific combination of an oxazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
98239-66-8 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1,2-oxazol-5-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-4-5-10-13-8)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 |
Clave InChI |
KFJZTVFATPCQGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanolate](/img/structure/B14351686.png)
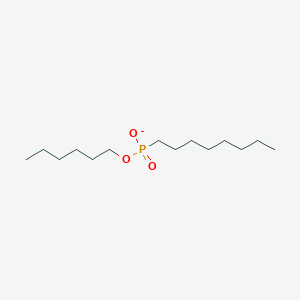
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
